Bromocriptine

描述

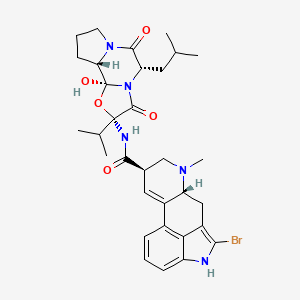

溴隐亭是一种麦角碱衍生物,也是一种多巴胺激动剂。它最初以帕洛德的品牌名称销售,此后又以各种其他名称出售。 溴隐亭主要用于治疗垂体肿瘤、帕金森病、高泌乳素血症、神经性恶性综合征和 2 型糖尿病 。 它于 1968 年获得专利,并于 1975 年获得医疗使用批准 .

准备方法

合成路线和反应条件: 溴隐亭通过一系列化学反应从麦角生物碱开始合成。溴隐亭甲磺酸盐的制备涉及将溴隐亭溶解在甲醇中,然后加入甲磺酸水溶液。 将混合物搅拌、冷却、过滤,并用乙醇重结晶以获得溴隐亭甲磺酸盐 .

工业生产方法: 溴隐亭的工业生产遵循类似的步骤,但规模更大。 该过程涉及对反应条件(如温度和 pH 值)的精确控制,以确保最终产物的高产率和纯度 .

化学反应分析

反应类型: 溴隐亭会经历各种化学反应,包括:

氧化: 溴隐亭可以在特定条件下被氧化以形成不同的代谢产物。

还原: 还原反应可以改变分子中的溴原子。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用锂铝氢化物等还原剂。

取代: 可以使用碘化钠等试剂进行卤素交换反应.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以导致形成各种羟基化的代谢产物 .

科学研究应用

Hyperprolactinemia

Bromocriptine is primarily indicated for the treatment of hyperprolactinemia, often caused by prolactin-secreting pituitary adenomas (prolactinomas). Its efficacy is well-documented:

- Effectiveness : Controls serum prolactin levels in 80-90% of microadenomas and 70% of larger adenomas .

- Restoration of Gonadal Function : Successfully restores menstrual cycles in women and improves sexual function in men .

Parkinson's Disease

This compound is utilized as a treatment for Parkinson's disease, either as monotherapy or in conjunction with levodopa:

- Symptomatic Relief : Alleviates bradykinetic symptoms by stimulating dopamine receptors in the striatum.

- Reduced Side Effects : Low-dose therapy has been associated with fewer side effects compared to higher doses .

Type 2 Diabetes

Recently approved for managing type 2 diabetes, this compound aids glycemic control:

- Mechanism : Enhances suppression of hepatic glucose production and reduces postprandial glucose levels.

- Clinical Evidence : A study demonstrated a 40% reduction in composite cardiovascular endpoints among diabetic patients treated with this compound .

Acromegaly

While less effective than other treatments, this compound serves as an adjuvant therapy for acromegaly:

Other Applications

This compound has shown potential in treating several other conditions:

- Cyclical Mastalgia : Effective in alleviating symptoms associated with cyclical breast pain .

- Premenstrual Syndrome : Some studies suggest benefits in managing premenstrual symptoms .

- Restless Legs Syndrome : Off-label use has been reported with varying degrees of success .

Data Table: Summary of Clinical Applications

| Application | Indication | Effectiveness | Notes |

|---|---|---|---|

| Hyperprolactinemia | Prolactinomas | 80-90% for microadenomas | Restores gonadal function |

| Parkinson's Disease | Early and advanced stages | Reduces bradykinesia | Often used with levodopa |

| Type 2 Diabetes | Glycemic control | Reduces cardiovascular risk by 40% | Enhances hepatic glucose suppression |

| Acromegaly | Adjuvant therapy | Less effective alone | Best used with surgery/radiotherapy |

| Cyclical Mastalgia | Breast pain | Effective but requires more research | Uncertain role without extensive trials |

| Premenstrual Syndrome | PMS symptoms | Potential benefits noted | More studies needed |

Case Study 1: Hyperprolactinemia Management

A clinical trial involving 60 subjects assessed this compound's impact on hyperprolactinemia induced by antipsychotic medications. The study found significant reductions in prolactin levels without exacerbating psychotic symptoms, demonstrating its safety and efficacy in this context .

Case Study 2: Parkinson's Disease Treatment

A longitudinal study evaluated this compound's effectiveness as an adjunct to levodopa therapy in patients with advanced Parkinson's disease. Results indicated improved motor function and reduced dyskinesia rates when this compound was added to the treatment regimen .

作用机制

溴隐亭通过作为多巴胺 D2 受体激动剂发挥作用。它与大脑中的多巴胺受体结合,抑制垂体释放催乳素。这种机制有利于治疗高泌乳素血症和帕金森病等疾病。 在 2 型糖尿病的情况下,溴隐亭通过增加下丘脑多巴胺水平来帮助改善血糖控制,这反过来又会降低胰岛素抵抗和肝脏葡萄糖生成 .

类似化合物:

卡麦角林: 另一种用于治疗高泌乳素血症和帕金森病的多巴胺激动剂。

培高利特: 用于治疗帕金森病。

喹戈利特: 一种非麦角碱多巴胺激动剂,用于治疗高泌乳素血症.

比较: 溴隐亭的快速释放制剂使其独特,从而可以快速起效。它还被用作 2 型糖尿病的辅助治疗方法,这是其他多巴胺激动剂不常见的一种特征。 另一方面,卡麦角林的半衰期更长,由于其给药频率更低,因此通常更受欢迎 .

相似化合物的比较

Cabergoline: Another dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

Pergolide: Used in the treatment of Parkinson’s disease.

Quinagolide: A non-ergoline dopamine agonist used to treat hyperprolactinemia.

Comparison: Bromocriptine is unique in its quick-release formulation, which allows for rapid onset of action. It is also used as an adjunct therapy for type 2 diabetes, a feature not commonly seen with other dopamine agonists. Cabergoline, on the other hand, has a longer half-life and is often preferred for its less frequent dosing schedule .

生物活性

Bromocriptine is a semi-synthetic ergot derivative that primarily acts as a dopamine D2 receptor agonist. It has been utilized in various therapeutic contexts, including the treatment of Parkinson's disease, type 2 diabetes, and certain neurodegenerative disorders. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and recent research findings.

This compound selectively activates dopamine D2 and D3 receptors, with Ki values approximately 5 nM and 8 nM, respectively . The compound exhibits a preference for the D2 receptor subtype (D2 > D3 > D4) and has been shown to have neuroprotective effects in various models, including amyotrophic lateral sclerosis (ALS) and peripartum cardiomyopathy (PPCM) .

Table 1: this compound's Receptor Affinity

| Receptor Type | Ki Value (nM) | EC50 Value (nM) |

|---|---|---|

| D2 | ~5 | 0.10 - 0.12 |

| D3 | ~8 | Not specified |

| D4 | Not specified | Not specified |

Parkinson's Disease

In clinical trials involving patients with Parkinson's disease, this compound has demonstrated efficacy in improving motor function. A study indicated that patients receiving this compound showed sustained benefits without developing common side effects associated with other dopaminergic therapies .

Peripartum Cardiomyopathy

This compound has also shown promise in treating PPCM. In a multicenter trial, patients receiving this compound exhibited significant improvements in left ventricular ejection fraction (LVEF), with an increase from an average of 28% to 49% over six months . The study concluded that this compound could enhance recovery rates compared to standard heart failure therapies.

Type 2 Diabetes

This compound-QR (quick-release formulation) has been investigated for its sympatholytic effects in type 2 diabetes management. It was found to reduce sympathetic tone and improve cardiovascular outcomes by modulating pro-inflammatory pathways .

Table 2: Summary of Clinical Trials Involving this compound

Research Findings

Recent studies have highlighted the diverse biological activities of this compound beyond its dopaminergic effects:

- Neuroprotection in ALS : A phase 2a trial indicated that this compound could slow disease progression in ALS patients when used alongside Riluzole. The treatment resulted in better motor function and reduced symptom severity compared to placebo .

- Cardiovascular Benefits : this compound-QR therapy was associated with significant reductions in pro-inflammatory cytokines and oxidative stress markers, suggesting a cardioprotective mechanism that warrants further investigation .

- Prolactin Regulation : this compound effectively reduces serum prolactin levels, which is particularly beneficial in conditions like hyperprolactinemia, highlighting its role as an endocrine modulator .

Case Study: this compound in ALS

A double-blind placebo-controlled study involved 36 Japanese ALS patients over two years. Patients receiving this compound exhibited slower progression of motor function decline compared to those on placebo. The study emphasized the compound's potential as a neuroprotective agent in degenerative diseases .

Case Study: this compound for PPCM Management

In another case involving PPCM patients, those treated with this compound showed a higher rate of full recovery compared to historical controls not receiving the drug. This case supports the notion that early intervention with this compound can significantly improve cardiac outcomes in postpartum women .

属性

IUPAC Name |

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVBMTJYIDMWIL-AYFBDAFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40BrN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22260-51-1 (mesylate (salt)) | |

| Record name | Bromocriptine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022687 | |

| Record name | Bromocriptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.58e-02 g/L | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25614-03-3 | |

| Record name | (+)-Bromocriptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25614-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocriptine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromocriptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocriptine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCRIPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A64E3G5ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215-218 | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。